

Meta-Analysis of Ivermectin in the Treatment of Parasitic Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ivomec*

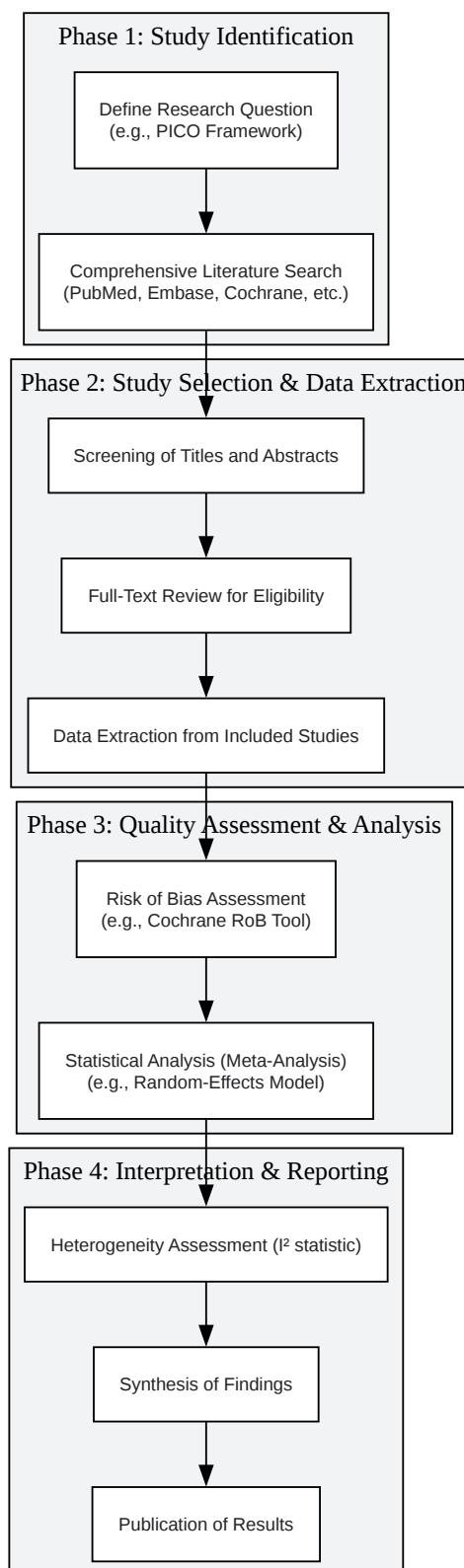
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Ivermectin, a broad-spectrum antiparasitic agent, has been a cornerstone in the treatment of a wide range of parasitic infections for decades.^{[1][2]} Its efficacy has been evaluated in numerous clinical trials, and subsequently, in various systematic reviews and meta-analyses to synthesize the evidence and provide a clearer picture of its therapeutic standing. This guide provides a comparative overview of the performance of ivermectin against other alternatives for several parasitic diseases, based on data from meta-analyses.

General Methodology of Meta-Analyses

Systematic reviews and meta-analyses serve as a critical tool in evidence-based medicine, providing a high level of evidence by statistically combining the results of multiple independent studies. The general workflow for these analyses is depicted below.



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Figure 1: General workflow of a systematic review and meta-analysis.

Experimental Protocols

1. Search Strategy: Meta-analyses typically involve a comprehensive search of multiple electronic databases such as PubMed, Embase, Cochrane Central Register of Controlled Trials (CENTRAL), and Web of Science.[3][4] The search terms often include "ivermectin," the names of specific parasitic diseases, and terms related to clinical trials.
2. Study Selection Criteria: Inclusion criteria are predefined to ensure the relevance and quality of the included studies. Typically, these are randomized controlled trials (RCTs) comparing ivermectin to a placebo or another active drug. The population, intervention, comparison, and outcomes (PICO) framework is often used to structure the selection criteria.
3. Data Extraction and Quality Assessment: Data from the selected studies are extracted in a standardized manner. This includes study characteristics, patient demographics, intervention details (dosage, duration), and outcome measures. The methodological quality and risk of bias of the included RCTs are often assessed using tools like the Cochrane Risk of Bias Tool.[4]
4. Statistical Analysis: The primary outcomes from the included studies are pooled using statistical methods. For dichotomous outcomes like cure rates, risk ratios (RR) or odds ratios (OR) with 95% confidence intervals (CIs) are calculated.[4][5] A random-effects model is commonly employed to account for anticipated heterogeneity between studies. Heterogeneity is assessed using the I^2 statistic.[6]

Comparative Efficacy of Ivermectin

The following sections present a comparative summary of ivermectin's efficacy for various parasitic diseases based on available meta-analyses.

Scabies

Ivermectin is a widely used treatment for scabies, an infestation of the skin by the mite *Sarcoptes scabiei*. Meta-analyses have compared the efficacy of oral ivermectin with topical agents like permethrin and benzyl benzoate.

Comparison	Outcome	No. of Studies (Patients)	Result (Risk Ratio, 95% CI)	Finding
Oral Ivermectin vs. Topical Benzyl Benzoate	Cure Rate (Overall)	10 RCTs (1,105)	RR: 1.04 [0.95, 1.14]	No significant difference in efficacy.[6][7]
Oral Ivermectin vs. Topical Permethrin 5%	Complete Clearance (Week 1)	6 studies (613)	RR: 0.65 [0.54, 0.78]	Lower clearance rate for ivermectin at week 1.[8]
Oral Ivermectin vs. Topical Permethrin 5%	Complete Clearance (Week 2)	5 studies (459)	RR: 0.91 [0.76, 1.08]	No significant difference in clearance rates by week 2.[8]
Single-dose vs. Two-doses Oral Ivermectin	Treatment Failure	-	15.2% vs 7.1%	A second dose of ivermectin showed a lower failure prevalence.[9]

Onchocerciasis (River Blindness)

Onchocerciasis is a filarial disease caused by *Onchocerca volvulus*. Ivermectin has been the mainstay of control programs for this disease.

Intervention	Outcome	No. of Studies	Result	Finding
Single Dose Ivermectin (150 µg/kg)	Microfilaridermia Reduction	26 microfilarial studies	50% reduction at 24h, 85% at 72h, 94% at 1 week, 98-99% at 1-2 months.	Rapid and sustained reduction in skin microfilarial loads. [10] [11]
Doxycycline + Ivermectin vs. Ivermectin alone	Improvement in Visual Impairment	1 study (240)	RR: 1.06 [0.80, 1.39]	Uncertainty about the difference in visual outcomes. [12]
Moxidectin vs. Ivermectin	Skin Microfilariae Clearance	-	Moxidectin showed greater and more sustained reduction.	Moxidectin was found to be more effective in clearing skin microfilariae.

Strongyloidiasis

Strongyloidiasis is an intestinal infection caused by the nematode *Strongyloides stercoralis*.

Comparison	Outcome	No. of Studies (Patients)	Result (Risk Ratio, 95% CI)	Finding
Ivermectin vs. Albendazole	Parasitological Cure	4 trials (478)	RR: 1.79 [1.55, 2.08]	Ivermectin is more effective than albendazole. [13]
Ivermectin vs. Thiabendazole	Parasitological Cure	3 trials (467)	RR: 1.07 [0.96, 1.20]	Little or no difference in cure rates. [13]
Moxidectin vs. Ivermectin	Parasitological Cure	2 trials (821)	OR: 0.67 [0.36, 1.25]	Moxidectin was not inferior to ivermectin. [14] [15]

Soil-Transmitted Helminthiasis (STH)

Ivermectin is also effective against several soil-transmitted helminths, particularly when used in combination with other anthelmintics like albendazole.

Intervention/Comparison	Parasite	No. of Studies	Result (Prevalence Reduction or Risk Ratio, 95% CI)	Finding
Ivermectin MDA	<i>S. stercoralis</i>	5 studies	84.49% [54.96, 94.66] prevalence reduction.	Ivermectin-based Mass Drug Administration is highly effective. [3]
Ivermectin MDA	<i>T. trichiura</i>	5 studies	49.93% [18.23, 69.34] prevalence reduction.	Moderate efficacy of ivermectin alone. [3]
Ivermectin + Albendazole vs. Albendazole alone	<i>T. trichiura</i>	-	RR: 2.86 [1.66, 4.93]	Combination therapy is significantly superior for treating trichuriasis.[4][5]
Ivermectin + Albendazole vs. Ivermectin alone	<i>T. trichiura</i>	-	RR: 1.86 [1.56, 2.21]	Combination therapy is superior to ivermectin monotherapy for trichuriasis.[4][5]
Ivermectin + Albendazole vs. Ivermectin alone	Hookworm	3 studies	RR: 2.31 [1.12, 2.44]	Combination therapy is superior for hookworm infection.[5]

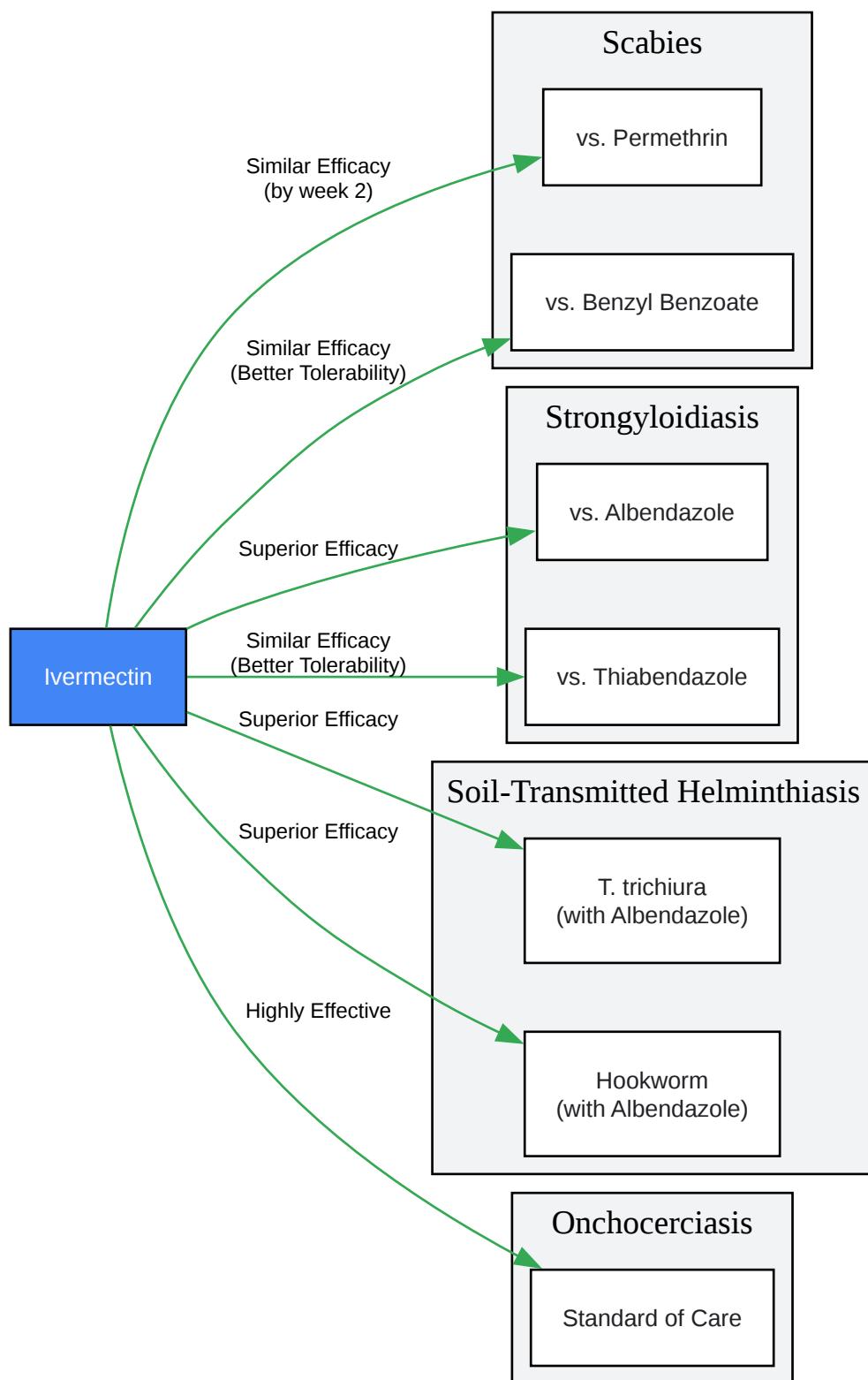
Safety and Tolerability

Ivermectin is generally well-tolerated.[\[16\]](#) Meta-analyses have also compared its safety profile with other treatments.

Comparison	Outcome	No. of Studies (Patients)	Result (Risk Ratio, 95% CI)	Finding
Oral Ivermectin vs. Topical Benzyl Benzoate	Any Adverse Event	-	RR: 0.27 [0.16, 0.46]	Ivermectin is associated with significantly fewer adverse events. [6] [7]
Oral Ivermectin vs. Topical Benzyl Benzoate	Burning/Stinging Sensation	-	RR: 0.07 [0.02, 0.20]	Significantly lower risk of local irritation with oral ivermectin. [6] [7]
Ivermectin vs. Albendazole	Adverse Events	4 trials (518)	RR: 0.80 [0.59, 1.09]	No statistically significant difference in adverse events. [13]
Ivermectin vs. Thiabendazole	Adverse Events	3 trials (507)	RR: 0.31 [0.20, 0.50]	Adverse events were less common with ivermectin. [13]
Ivermectin + Albendazole vs. Monotherapy	Adverse Events	5 studies (vs Albendazole), 2 studies (vs Ivermectin)	No statistically significant differences.	Combination therapy has a comparable safety profile to monotherapy. [5]

Comparative Efficacy Overview

The following diagram illustrates the logical relationship of ivermectin's comparative efficacy for different parasitic diseases based on the findings of meta-analyses.

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References

- 1. Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The status of ivermectin in the treatment of human onchocerciasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of ivermectin mass drug administration in the control of soil-transmitted helminth infections in endemic populations: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of ivermectin-albendazole combination versus ivermectin or albendazole monotherapy in soil-transmitted helminthiasis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of ivermectin–albendazole combination versus ivermectin or albendazole monotherapy in soil-transmitted helminthiasis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of oral ivermectin versus benzyl benzoate for the treatment of scabies: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Efficacy and safety of oral ivermectin versus benzyl benzoate for the treatment of scabies: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 8. Ivermectin and permethrin for treating scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Failure of scabies treatment: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of single-dose ivermectin on *Onchocerca volvulus*: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Doxycycline plus ivermectin versus ivermectin alone for treatment of patients with onchocerciasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scienceopen.com [scienceopen.com]
- 14. Ivermectin vs moxidectin for treating *Strongyloides stercoralis* infection: a systematic review | Parasitology | Cambridge Core [cambridge.org]
- 15. researchgate.net [researchgate.net]
- 16. Evidence-based indications for ivermectin in parasitic diseases: An integrated approach to context and challenges in Peru - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meta-Analysis of Ivermectin in the Treatment of Parasitic Diseases: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10770092#meta-analysis-of-clinical-trials-on-ivermectin-for-parasitic-diseases>]

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